molecular formula C12H19BN2O4S B1399725 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid CAS No. 486422-70-2

4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid

Cat. No. B1399725
M. Wt: 298.17 g/mol
InChI Key: XYNOKACGLGJGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is a chemical compound with the molecular formula C12H19BN2O4S . It has a molecular weight of 298.17 g/mol . The compound is also known by various synonyms, including 486422-70-2, 4-(4-ethylpiperazin-1-ylsulfonyl)phenylboronic acid, and (4-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid .


Molecular Structure Analysis

The InChI code for 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is InChI=1S/C12H19BN2O4S/c1-2-14-7-9-15(10-8-14)20(18,19)12-5-3-11(4-6-12)13(16)17/h3-6,16-17H,2,7-10H2,1H3 . The Canonical SMILES for this compound is B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC)(O)O .


Physical And Chemical Properties Analysis

4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid has a molecular weight of 298.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . Its exact mass is 298.1158584 g/mol, and its monoisotopic mass is also 298.1158584 g/mol . The topological polar surface area of the compound is 89.5 Ų .

Scientific Research Applications

Synthesis and Organic Chemistry

4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is significant in organic synthesis. A study by Zhang Da (2015) highlighted the synthesis of a related compound, 4-(2-(diethylamino)ethyl) phenylboronic acid, emphasizing the advantages of arylboronic acid compounds like low toxicity, good thermal stability, and compatibility with various functional groups (Zhang Da, 2015).

Biomedical Applications

Phenylboronic-acid-modified nanoparticles, closely related to 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, have been studied for their potential as antiviral therapeutics. Khanal et al. (2013) developed nanoparticles functionalized with para-substituted phenylboronic acid moieties, demonstrating novel viral entry activity against the Hepatitis C virus, indicating potential as therapeutic agents (Khanal et al., 2013).

Anticonvulsant Research

In the field of anticonvulsant drug development, Kamiński et al. (2015) synthesized hybrid molecules combining chemical fragments of known antiepileptic drugs with structures similar to 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid. These compounds showed broad-spectrum activity in preclinical seizure models (Kamiński et al., 2015).

Supramolecular Chemistry

Phenylboronic acid derivatives, including compounds like 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, have been used in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) reported the formation of assemblies due to hydrogen bonds between heteroatoms and boronic acid groups (Pedireddi & Seethalekshmi, 2004).

Catalysis

In catalysis, 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid-related compounds have been explored. Wang, Lu, and Ishihara (2018) studied 2,4-bis(trifluoromethyl)phenylboronic acid, demonstrating its effectiveness in catalyzing dehydrative amidation between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018).

Photodynamic Therapy

Phenylboronic acid-functionalized pyrene derivatives, closely related to 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, have been synthesized for applications in photodynamic therapy and two-photon imaging of cell surface sialic acids. Li and Liu (2021) developed a nanoplatform using these compounds for potential use in cancer cell therapy (Li & Liu, 2021).

Future Directions

The potential use of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid in the development of glucose-responsive drug delivery systems could be an interesting direction for future research . Such systems could have significant implications for the treatment of conditions like diabetes .

properties

IUPAC Name

[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O4S/c1-2-14-7-9-15(10-8-14)20(18,19)12-5-3-11(4-6-12)13(16)17/h3-6,16-17H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNOKACGLGJGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198274
Record name B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid

CAS RN

486422-70-2
Record name B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486422-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid
Reactant of Route 4
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid
Reactant of Route 6
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.